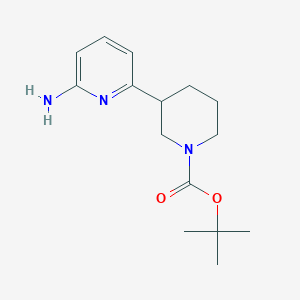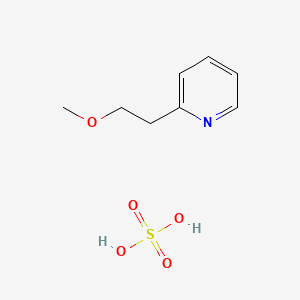
Methyridine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyridine sulfate is a chemical compound known for its anthelmintic properties, which means it is used to treat parasitic worm infections. It is particularly effective against nematodes, a type of parasitic worm. This compound is a derivative of pyridine and is known for its ability to produce a neuromuscular block similar to that of decamethonium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyridine sulfate can be synthesized through various chemical reactions. One common method involves the reaction of 2-(2-methoxyethyl)pyridine with sulfuric acid to form the sulfate derivative. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Methyridine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction can produce more reduced forms of methyridine .
Scientific Research Applications
Methyridine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
Methyridine sulfate exerts its effects by acting as a cholinergic agonist on nematode muscle receptors. It produces a neuromuscular block by depolarizing the muscle cells, leading to paralysis of the parasites. This action is similar to that of acetylcholine and levamisole, but this compound has a selective action on specific receptor subtypes .
Comparison with Similar Compounds
Bephenium: Structurally similar to this compound, bephenium also produces a neuromuscular block in nematodes.
Uniqueness: this compound is unique in its selective action on specific receptor subtypes, making it effective against certain types of parasitic worms that may be resistant to other anthelmintic drugs .
Properties
CAS No. |
71720-36-0 |
|---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(2-methoxyethyl)pyridine;sulfuric acid |
InChI |
InChI=1S/C8H11NO.H2O4S/c1-10-7-5-8-4-2-3-6-9-8;1-5(2,3)4/h2-4,6H,5,7H2,1H3;(H2,1,2,3,4) |
InChI Key |
PPJICNUNBYNPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=CC=N1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


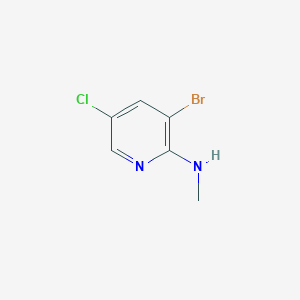
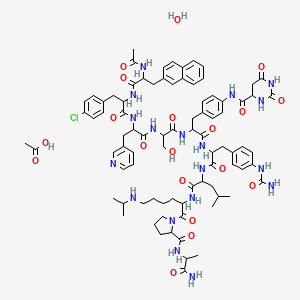
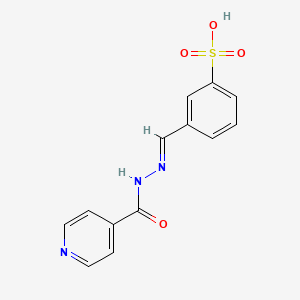

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
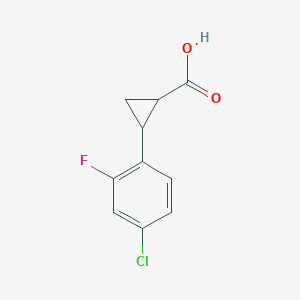
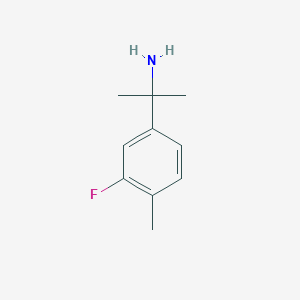
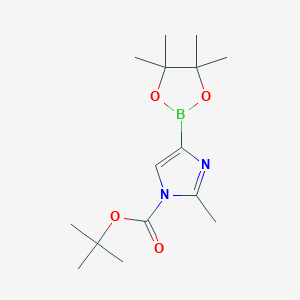
![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

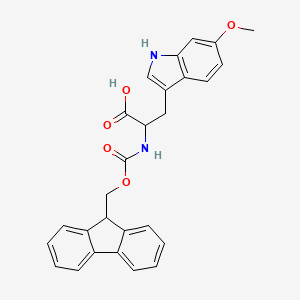

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
